

# Urolithin C Target Engagement Assays: Application Notes and Protocols

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## Compound of Interest

Compound Name: Urolithin C

Cat. No.: B565824

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## Introduction

**Urolithin C** is a gut microbial metabolite of ellagic acid, a polyphenol found in various fruits and nuts. Emerging research has identified **Urolithin C** as a bioactive molecule with the potential to modulate several key cellular targets, making it a compound of interest for therapeutic development. These application notes provide detailed protocols for assays to investigate the engagement of **Urolithin C** with its putative biological targets. The methodologies outlined will enable researchers to quantify the interaction of **Urolithin C** with specific proteins and to elucidate its mechanism of action within relevant signaling pathways.

## Target Overview and Assay Selection

**Urolithin C** has been reported to interact with several protein targets, leading to the modulation of distinct signaling pathways. The following sections detail the assays to confirm and quantify these interactions.

### I. L-type Calcium Channels

**Urolithin C** has been identified as a modulator of L-type  $\text{Ca}^{2+}$  channels, facilitating their opening and enhancing  $\text{Ca}^{2+}$  influx, which is particularly relevant in the context of glucose-dependent insulin secretion.<sup>[1][2]</sup>

## Application Note: Electrophysiological Characterization of Urolithin C Effects on L-type Calcium Channels

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of **Urolithin C** on L-type calcium channel currents in a suitable cell line, such as INS-1  $\beta$ -cells or HEK293 cells stably expressing the CaV1.2 channel.

### Experimental Protocol: Whole-Cell Patch Clamp Assay

#### 1. Cell Preparation:

- Culture INS-1 or HEK293-CaV1.2 cells on glass coverslips in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
- Continuously perfuse the cells with an external solution.

#### 2. Solutions:

- External Solution (in mM): 115 NaCl, 20 Tetraethylammonium (TEA)-Cl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). Barium (Ba<sup>2+</sup>) at 2 mM can be used as the charge carrier to increase current amplitude.
- Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.1 Li-GTP (pH adjusted to 7.2 with CsOH).

#### 3. Recording Procedure:

- Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Form a giga-ohm seal with a target cell and establish a whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Elicit L-type Ca<sup>2+</sup> currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.
- Record baseline currents in the external solution (vehicle control).
- Perfuse the chamber with the external solution containing various concentrations of **Urolithin C** (e.g., 1-100  $\mu$ M) and record the currents at steady state for each concentration.

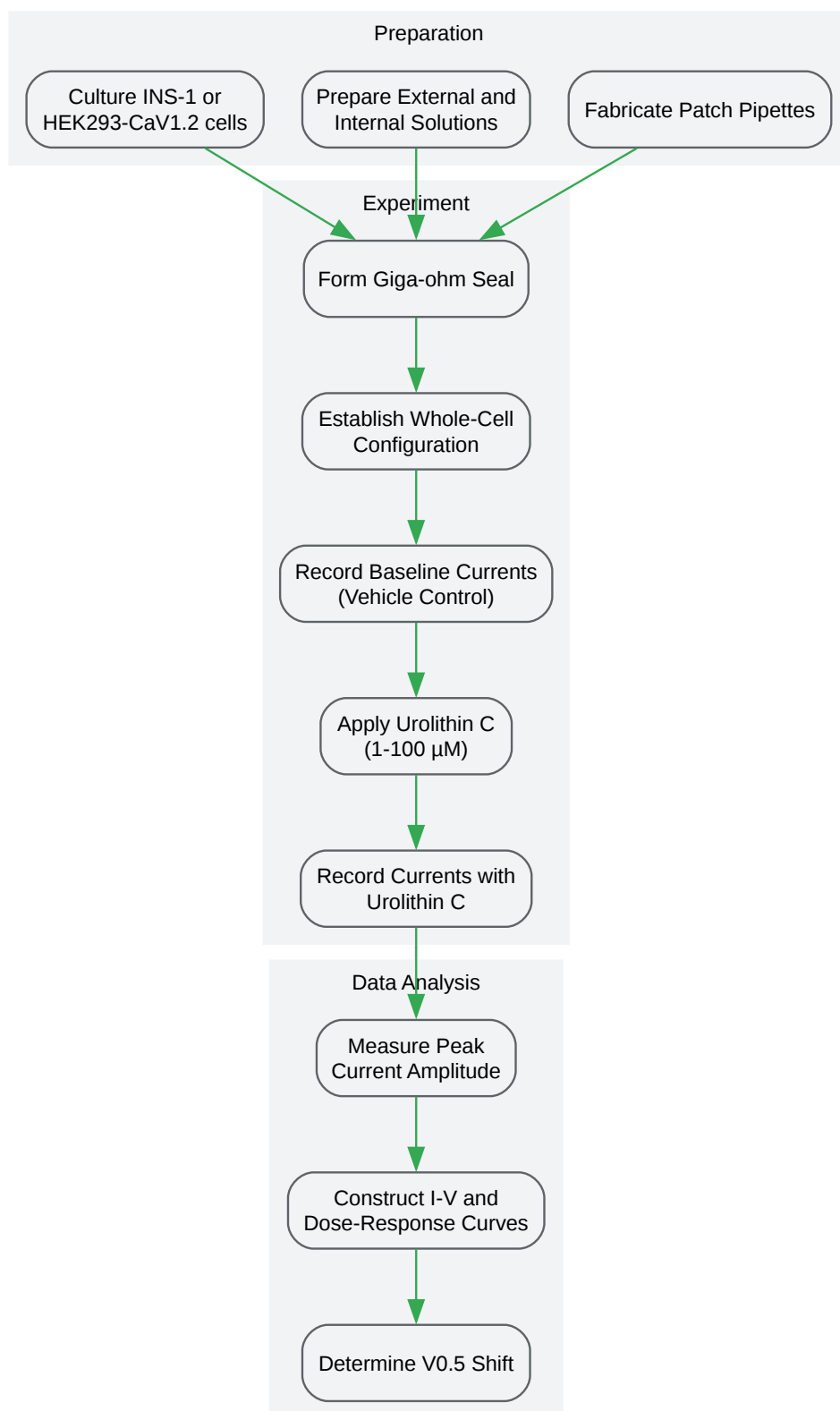
#### 4. Data Analysis:

- Measure the peak current amplitude at each voltage step.
- Construct current-voltage (I-V) and dose-response curves.
- A study observed that 20  $\mu\text{mol}\cdot\text{L}^{-1}$  of **Urolithin C** induced a decrease in the potential at half-maximal activation ( $V_{0.5}$ ) of the L-type current from  $-17.9 \pm 1.0$  mV to  $-22.3 \pm 1.0$  mV in INS-1 cells.[\[1\]](#)

## Quantitative Data Summary: L-type Calcium Channel Modulation

Compound	Cell Line	Assay	Parameter	Value	Reference
Urolithin C	INS-1	Patch Clamp	$\Delta V_{0.5}$	-4.4 mV	<a href="#">[1]</a>

## Experimental Workflow: Patch Clamp Assay for L-type Calcium Channel Modulation



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Caption: Workflow for assessing **Urolithin C**'s effect on L-type calcium channels.

## II. Aryl Hydrocarbon Receptor (AhR)

**Urolithin C** has been shown to act as an antagonist of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental xenobiotics and in the regulation of inflammation.[3]

### Application Note: Quantifying Urolithin C-Mediated AhR Antagonism

This protocol describes a cell-based reporter assay to determine the antagonistic activity of **Urolithin C** on the AhR signaling pathway in the human hepatoma cell line HepG2 (40/6), which is stably transfected with a DRE-driven luciferase reporter gene.

### Experimental Protocol: AhR Luciferase Reporter Assay

#### 1. Cell Culture:

- Maintain HepG2 (40/6) cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Seed cells in a 96-well white, clear-bottom plate at a density of  $8 \times 10^4$  cells per well and incubate for 24 hours.

#### 2. Compound Treatment:

- Prepare a stock solution of **Urolithin C** in DMSO.
- Prepare serial dilutions of **Urolithin C** in culture medium.
- Co-treat the cells with a known AhR agonist, such as 10 nM 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and varying concentrations of **Urolithin C** (e.g., 1-20  $\mu$ M). Include a vehicle control (DMSO) and a positive control (TCDD alone).
- Incubate the plate for 4 hours at 37°C in a 5% CO<sub>2</sub> incubator.

#### 3. Luciferase Assay:

- After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
- Measure luminescence using a plate reader.

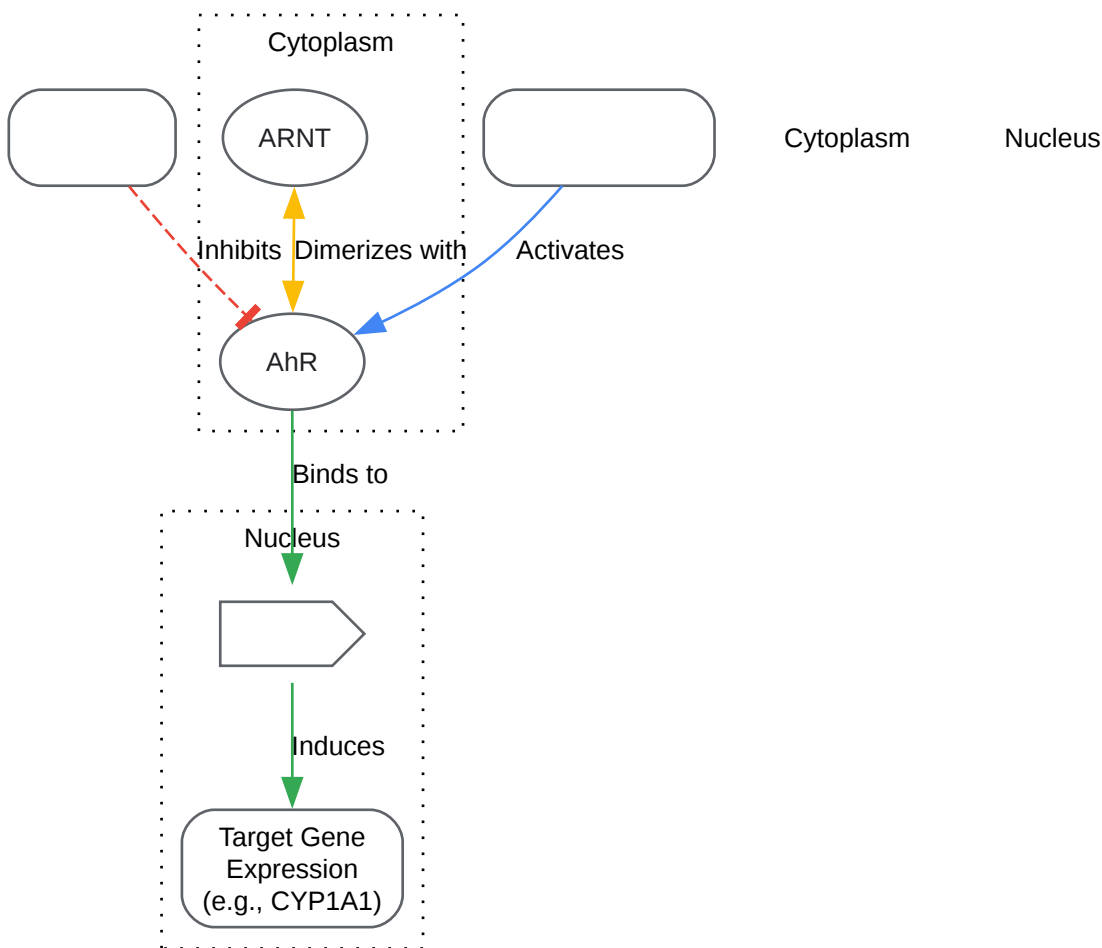
#### 4. Data Analysis:

- Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye).
- Calculate the percent inhibition of TCDD-induced luciferase activity for each concentration of **Urolithin C**.
- Determine the IC<sub>50</sub> value of **Urolithin C** for AhR antagonism by fitting the data to a dose-response curve.
- In human HepG2 (40/6) cells, 10  $\mu$ M of **Urolithin C** significantly attenuated TCDD-driven AhR activity, though it was less potent than Urolithins A and B.[3]

### Quantitative Data Summary: AhR Antagonism

Compound	Cell Line	Assay	Agonist	Concentration	% Inhibition (approx.)	Reference
Urolithin C	HepG2 (40/6)	Reporter Assay	TCDD	10 $\mu$ M	~40%	[3]

### Signaling Pathway: AhR Antagonism by Urolithin C



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Caption: **Urolithin C** antagonizes AhR activation and subsequent gene expression.

### III. Kinase Inhibition

**Urolithin C** has been investigated as an inhibitor of specific kinases, playing a role in metabolic regulation and cancer cell signaling.

#### Liver Pyruvate Kinase (PKL)

**Urolithin C** is an allosteric inhibitor of the liver-specific isoform of pyruvate kinase (PKL), a key enzyme in glycolysis.<sup>[4][5][6]</sup>

This protocol describes a coupled-enzyme assay to measure the inhibitory activity of **Urolithin C** on recombinant human PKL.

### 1. Reagents:

- Recombinant human PKL
- Lactate dehydrogenase (LDH)
- Phosphoenolpyruvate (PEP)
- ADP
- NADH
- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT.

### 2. Assay Procedure:

- In a 96-well plate, add assay buffer, LDH, NADH (final concentration 0.2 mM), ADP (final concentration 1 mM), and varying concentrations of **Urolithin C** (e.g., 0.1-100  $\mu$ M) or vehicle (DMSO).
- Initiate the reaction by adding a mixture of PKL and PEP.
- Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader at 37°C. The rate of NADH oxidation is proportional to PKL activity.

### 3. Data Analysis:

- Calculate the initial reaction velocity (V<sub>0</sub>) for each **Urolithin C** concentration.
- Determine the percent inhibition relative to the vehicle control.
- Calculate the IC<sub>50</sub> value from the dose-response curve.
- Recent studies have reported IC<sub>50</sub> values for **Urolithin C** against PKL in the low micromolar range.<sup>[6][7]</sup>

Compound	Target	Assay Type	IC <sub>50</sub> ( $\mu$ M)	Reference
Urolithin C	PKL	Enzyme Assay	4.7	<sup>[6]</sup>

## Casein Kinase 2 (CK2)

While research has primarily focused on Urolithin A as a potent inhibitor of CK2, the urolithin scaffold is of interest for designing CK2 inhibitors.<sup>[8][9][10]</sup> Assaying **Urolithin C** for CK2 inhibition can provide valuable comparative data.

This protocol describes a radiometric or fluorescence-based in vitro kinase assay to determine the inhibitory effect of **Urolithin C** on CK2 activity.



#### 1. Reagents:

- Recombinant human CK2
- CK2-specific peptide substrate (e.g., RRRADDSDDDDDD)
- [ $\gamma$ -<sup>32</sup>P]ATP (for radiometric assay) or ATP (for fluorescence-based assay)
- Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT.

#### 2. Radiometric Assay Procedure:

- In a reaction tube, combine kinase buffer, CK2 enzyme, peptide substrate, and varying concentrations of **Urolithin C** or vehicle.
- Initiate the reaction by adding [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubate at 30°C for a defined period (e.g., 20 minutes).
- Stop the reaction and spot the mixture onto phosphocellulose paper.
- Wash the paper to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.

#### 3. Fluorescence-Based Assay (e.g., ADP-Glo™):

- Follow the manufacturer's protocol for the specific commercial kit. Generally, the kinase reaction is performed with non-labeled ATP, and the amount of ADP produced is quantified via a coupled enzymatic reaction that generates a luminescent signal.

#### 4. Data Analysis:

- Calculate the percent inhibition of CK2 activity for each concentration of **Urolithin C**.
- Determine the IC<sub>50</sub> or K<sub>i</sub> value from the dose-response curve.

Compound	Target	Assay Type	K <sub>i</sub> (nM)	IC <sub>50</sub> (μM)	Reference
Urolithin A	CK2α	Kinase Assay	-	0.31	<a href="#">[10]</a>
Ellagic Acid	CK2	Kinase Assay	20	-	<a href="#">[8]</a>

## IV. NF-κB and AKT/mTOR Signaling Pathways

**Urolithin C** has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway and to inhibit cancer progression by blocking the AKT/mTOR pathway.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Application Note: Cellular Assays for Urolithin C's Effect on Inflammatory and Cancer Signaling Pathways

These protocols describe methods to assess the impact of **Urolithin C** on key proteins in the NF- $\kappa$ B and AKT/mTOR pathways using reporter assays and Western blotting.

### Experimental Protocol: NF- $\kappa$ B Reporter Assay in RAW 264.7 Macrophages

#### 1. Cell Culture and Transfection:

- Culture RAW 264.7 cells in DMEM with 10% FBS.
- Use a commercially available RAW 264.7 cell line that stably expresses an NF- $\kappa$ B-driven reporter gene (e.g., luciferase or SEAP).[\[15\]](#)

#### 2. Treatment and Stimulation:

- Pre-treat the cells with various concentrations of **Urolithin C** for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the NF- $\kappa$ B pathway.
- Incubate for an appropriate time (e.g., 6-24 hours).

#### 3. Reporter Gene Assay:

- Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions.

#### 4. Data Analysis:

- Calculate the percent inhibition of LPS-induced NF- $\kappa$ B activity by **Urolithin C**.
- Determine the IC<sub>50</sub> value.

### Experimental Protocol: Western Blot Analysis of AKT/mTOR Pathway in Colorectal Cancer Cells

#### 1. Cell Culture and Treatment:

- Culture colorectal cancer cell lines (e.g., DLD1, RKO) in RPMI-1640 medium with 10% FBS.

- Treat cells with **Urolithin C** (e.g., 15-30  $\mu$ M) for various time points (e.g., 24, 48, 72 hours). [\[11\]](#)

## 2. Protein Extraction and Quantification:

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.

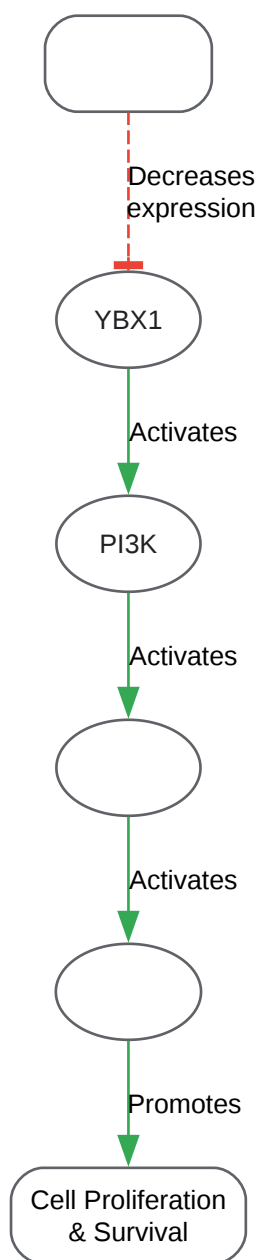
## 3. Western Blotting:

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).
- Incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## 4. Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to the total protein levels.
- Compare the phosphorylation status in **Urolithin C**-treated cells to untreated controls.

# Signaling Pathway: Urolithin C Inhibition of AKT/mTOR Pathway



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Caption: **Urolithin C** inhibits the AKT/mTOR pathway in colorectal cancer cells.

## Conclusion

The protocols described in these application notes provide a framework for the detailed investigation of **Urolithin C**'s engagement with its primary molecular targets. By employing these assays, researchers can obtain quantitative data on the potency and mechanism of action of **Urolithin C**, which is crucial for advancing its development as a potential therapeutic

agent. The provided diagrams offer a visual representation of the experimental workflows and the signaling pathways modulated by this promising natural compound.

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